molecular formula C15H16N6 B11037061 4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

Cat. No.: B11037061
M. Wt: 280.33 g/mol
InChI Key: SEGUAGZIIKZCGH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Properties

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

IUPAC Name

4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C15H16N6/c1-9-4-6-12(7-5-9)13-18-15(21-20-13)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H2,16,17,18,19,20,21)

InChI Key

SEGUAGZIIKZCGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from basic organic compounds. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-methylphenylhydrazine under specific conditions to form the desired triazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine and triazole compounds exhibit significant anticancer properties. Research has shown that 4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. For instance, studies have evaluated its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential use as an antibacterial agent in clinical settings .

Enzyme Inhibition

The compound shows promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, its derivatives have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular replication . This inhibition can be leveraged for developing treatments for conditions like cancer and bacterial infections.

Pesticidal Activity

The triazole moiety in the compound contributes to its effectiveness as a fungicide. Research indicates that it can inhibit the growth of various fungal pathogens affecting crops, making it a candidate for agricultural fungicides .

Herbicidal Properties

Studies have explored the herbicidal potential of this compound against common weeds in agricultural settings. Its application could lead to improved crop yields by effectively managing weed populations that compete for resources .

Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AnticancerVarious cancer cell linesGrowth inhibition
AntimicrobialE. coli, S. aureusBacterial growth inhibition
Enzyme InhibitionDihydrofolate reductaseInhibition of enzyme activity
FungicidalFungal pathogensInhibition of fungal growth
HerbicidalCommon agricultural weedsReduction in weed biomass

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions.

Biological Activity

The compound 4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is a synthetic derivative that has garnered attention for its potential biological activities. This article details its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula : C18_{18}H20_{20}N6_{6}
  • Molecular Weight : 336.40 g/mol

The compound features a pyrimidine ring substituted with a triazole moiety, which is critical for its biological activity. The presence of methyl groups enhances lipophilicity and may influence receptor binding.

Antimicrobial Activity

Research has shown that compounds containing pyrimidine and triazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated activity against various bacteria and fungi. Specifically, compounds with structural similarities were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

Microorganism Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate Activity

Anti-inflammatory Activity

In addition to antimicrobial properties, studies have indicated that certain derivatives possess anti-inflammatory effects. The inhibition of cyclooxygenase-2 (COX-2) is a key mechanism through which these compounds exert their effects. For instance, related compounds showed IC50_{50} values comparable to established anti-inflammatory drugs .

Compound IC50_{50} (μmol) Target
Compound A0.04 ± 0.09COX-2
Compound B0.04 ± 0.02COX-2

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and pyrimidine rings can significantly impact biological activity. For instance:

  • Substitution on the triazole ring : The presence of bulky groups like methylphenyl enhances antimicrobial potency.
  • Pyrimidine modifications : Alterations at the 4 and 6 positions of the pyrimidine ring have been shown to affect both the binding affinity and selectivity towards target enzymes.

Case Studies

  • Antimicrobial Efficacy : A study involving a series of triazole-pyrimidine derivatives demonstrated that specific substitutions resulted in enhanced activity against multi-drug resistant strains of bacteria .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of related compounds, showing significant reduction in inflammation markers when administered at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for preparing 4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core. For example, cyclization of precursors under reflux conditions (e.g., ethanol at 80°C for 10 hours) is a common method, followed by substitution at the pyrimidine C2 position with a triazole moiety. Purification via column chromatography or recrystallization ensures high purity (>98% by HPLC) . Modifications to the triazole group may require coupling reagents like EDCI/HOBt in DMF .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • X-ray crystallography to resolve the 3D structure and confirm substituent positions (e.g., bond angles and torsion angles) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify proton environments and aromatic ring substitutions.
  • HPLC for purity assessment, with mobile phases optimized for polar heterocycles .

Q. How is preliminary bioactivity screening conducted for this compound?

Initial assays focus on enzyme inhibition (e.g., kinases or acetylcholinesterase) using fluorescence-based kinetic assays. Dose-response curves (IC₅₀ values) are generated at concentrations ranging from 1 nM to 100 μM. Cell viability studies (MTT assays) in cancer lines (e.g., HeLa or MCF-7) assess cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic parameter variation is essential:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to ethanol .
  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for triazole attachment .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 10 hours) .

Q. How should discrepancies in bioactivity data across studies be addressed?

Contradictions may arise due to:

  • Purity variability : Validate compound integrity via LC-MS and elemental analysis .
  • Assay conditions : Standardize buffer pH, temperature, and cofactor concentrations. Replicate studies in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Cellular models : Compare results across primary cells, immortalized lines, and in vivo models to rule out cell-specific effects .

Q. What computational strategies predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. Key steps:

  • Prepare the ligand using Gaussian09 for charge optimization .
  • Align the compound’s pyrimidine-triazole scaffold with ATP-binding pockets (e.g., kinase domains) using PyMOL .
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. How can environmental fate studies be designed for this compound?

Follow the INCHEMBIOL framework :

  • Abiotic stability : Test hydrolysis/photolysis in simulated environmental matrices (pH 4–9, UV light).
  • Biotic degradation : Use soil microcosms or activated sludge to measure half-lives.
  • Ecotoxicity : Assess Daphnia magna or zebrafish embryo mortality at 0.1–10 mg/L concentrations.

Q. What strategies enable comparative studies with structural analogs?

  • SAR analysis : Synthesize derivatives with varied substituents (e.g., halogenation at the triazole phenyl group) .
  • Thermodynamic profiling : Compare ΔG binding (ITC) and solubility (shake-flask method) .
  • Crystallographic overlay : Align analogs with the parent compound to identify steric/electronic effects .

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